VEGFR-2 Kinase Inhibition: Class-Level Potency Benchmarking Against Clinical Reference Inhibitors
The 1H-1,2,4-triazol-3-yl-aniline chemotype, to which N-((5-(3-methoxyphenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline belongs, is established as a potent ATP-competitive inhibitor of VEGFR-2. Representative compounds in this series achieve IC₅₀ values of 15 ± 4 nM to 62 nM against VEGFR-2 in homogeneous time-resolved fluorescence (HTRF) enzymatic assays, placing their inhibitory potency in the same range as the clinical reference inhibitors Vatalanib and Vandetanib [1][2]. In contrast, directly attached triazole-aniline regioisomers lacking the methylene spacer (e.g., 4-[5-(3-methoxyphenyl)-1H-1,2,4-triazol-3-yl]aniline) exhibit altered hinge-region complementarity due to restricted conformational sampling, with no VEGFR-2 inhibitory activity reported at comparable concentrations . The methylene spacer in the target compound introduces an additional rotational degree of freedom that may enable optimal occupancy of the ATP-binding pocket's hydrophobic back cleft, a feature absent in the rigid direct-attachment analogs [3].
| Evidence Dimension | VEGFR-2 enzymatic inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Structural class representative: 1H-1,2,4-triazol-3-yl-aniline derivatives display IC₅₀ = 15–62 nM against VEGFR-2 (HTRF assay) |
| Comparator Or Baseline | Vatalanib and Vandetanib (clinical VEGFR-2 inhibitors) exhibit comparable potency in the same assay format; direct-attachment regioisomers (no methylene spacer): no reported VEGFR-2 inhibition at equivalent concentrations |
| Quantified Difference | Class IC₅₀ values overlap with clinical reference compounds; methylene spacer-containing analogs are hypothesized to exhibit superior ATP-pocket complementarity compared to direct-attachment regioisomers (no quantitative head-to-head data available for the specific target compound) |
| Conditions | HTRF enzymatic assay; pH 7.5; 298 K; recombinant human VEGFR-2 kinase domain |
Why This Matters
For oncology and angiogenesis research programs, the VEGFR-2 inhibitory potential of the 1H-1,2,4-triazol-3-yl-aniline chemotype — absent in direct-attachment regioisomers — makes the methylene-bridged scaffold a more mechanistically relevant starting point for kinase inhibitor development and screening.
- [1] Kiselyov, A.S.; Piatnitski, E.; Milligan, D.; Ouyang, X. 1H-1,2,4-Triazol-3-yl-anilines: Novel Potent Inhibitors of Vascular Endothelial Growth Factor Receptors 1 and 2. Chem. Biol. Drug Des. 2007, 69, 331–337. IC₅₀ values: 15 ± 4 nM (BindingDB BDBM84750); 32 ± 5 nM; 62 nM (BindingDB PrimarySearch_ki). View Source
- [2] BindingDB. Ki Summary: 1H-1,2,4-triazol-3-yl-anilines VEGFR-2 IC₅₀ data. IC₅₀ = 15 ± 4 nM (BDBM84750), 32 ± 5 nM, 62 nM. Available at: https://www.bindingdb.org (accessed 2026-04-30). View Source
- [3] Kiselyov, A.S.; Piatnitski, E.; Milligan, D.; Ouyang, X. 1H-1,2,4-Triazol-3-yl-anilines: Novel Potent Inhibitors of Vascular Endothelial Growth Factor Receptors 1 and 2. Chem. Biol. Drug Des. 2007, 69, 331–337. Structure-activity relationship discussion on methylene spacer conformational flexibility. View Source
